

# Application Notes and Protocols for Recombinant Human LL-37 Expression and Purification

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## Compound of Interest

Compound Name: LL-37, Human

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### Introduction

Human cathelicidin LL-37 is a 37-residue, cationic antimicrobial peptide that plays a crucial role in the innate immune system.[1][2] It exhibits a broad spectrum of antimicrobial activity against bacteria, viruses, and fungi, and also possesses immunomodulatory functions.[2][3] The therapeutic potential of LL-37 has garnered significant interest, necessitating robust and efficient protocols for its recombinant production. This document provides detailed application notes and protocols for the expression and purification of recombinant human LL-37, primarily focusing on prokaryotic expression systems like Escherichia coli.

### Overview of the Expression and Purification Strategy

The production of recombinant LL-37 in E. coli typically involves the expression of the peptide as a fusion protein. This strategy is employed to:

- **Prevent Toxicity:** Direct expression of LL-37 can be toxic to the E. coli host.[4]
- **Enhance Expression and Solubility:** Fusion partners such as Glutathione S-transferase (GST), Thioredoxin (Trx), and Small Ubiquitin-like Modifier (SUMO) can significantly improve

the yield and solubility of the recombinant protein.[\[1\]](#)[\[5\]](#)[\[6\]](#)

- **Facilitate Purification:** The fusion tag provides a handle for affinity purification.

The general workflow involves cloning the LL-37 coding sequence into an appropriate expression vector, transforming the vector into a suitable *E. coli* strain, inducing protein expression, purifying the fusion protein, cleaving the fusion tag, and finally purifying the released LL-37 peptide.

## Experimental Protocols

### Protocol 1: Expression of GST-LL-37 Fusion Protein in *E. coli*

This protocol is based on the expression of LL-37 as a Glutathione S-transferase (GST) fusion protein.[\[1\]](#)[\[7\]](#)

#### 1. Gene Cloning and Vector Construction:

- Synthesize the DNA sequence encoding human LL-37.
- Clone the LL-37 gene into a pGEX series vector (e.g., pGEX-4T-3) downstream of the GST tag. This vector typically includes a protease cleavage site (e.g., for Factor Xa or Thrombin) between the GST tag and the LL-37 sequence.[\[1\]](#)
- Verify the construct by DNA sequencing.

#### 2. Transformation:

- Transform the pGEX-LL-37 plasmid into a suitable *E. coli* expression strain, such as BL21 (DE3).[\[1\]](#)
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.

#### 3. Protein Expression:

- Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
- Continue to incubate the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to improve protein solubility.

#### 4. Cell Harvesting and Lysis:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

## Protocol 2: Purification of GST-LL-37 and Cleavage of the Fusion Tag

### 1. Affinity Chromatography:

- Load the soluble fraction from the cell lysate onto a GSTrap FF affinity column (or equivalent) pre-equilibrated with PBS.<sup>[7]</sup>
- Wash the column with several column volumes of PBS to remove unbound proteins.
- Elute the GST-LL-37 fusion protein with an elution buffer containing reduced glutathione (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).

### 2. Enzymatic Cleavage:

- Dialyze the eluted fusion protein against a cleavage buffer compatible with the specific protease (e.g., Factor Xa).
- Add Factor Xa to the dialyzed protein solution (e.g., 1 unit of protease per 100  $\mu$ g of fusion protein) and incubate at room temperature for 2-16 hours.<sup>[1]</sup>

## Protocol 3: Purification of Recombinant LL-37

### 1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- After cleavage, acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Centrifuge to remove any precipitate.
- Load the sample onto a C18 RP-HPLC column.<sup>[1][8]</sup>

- Elute the LL-37 peptide using a linear gradient of acetonitrile in 0.1% TFA.[9]
- Monitor the elution profile at 220 nm and 280 nm.
- Collect the fractions containing the purified LL-37 peptide.

## 2. Protein Verification:

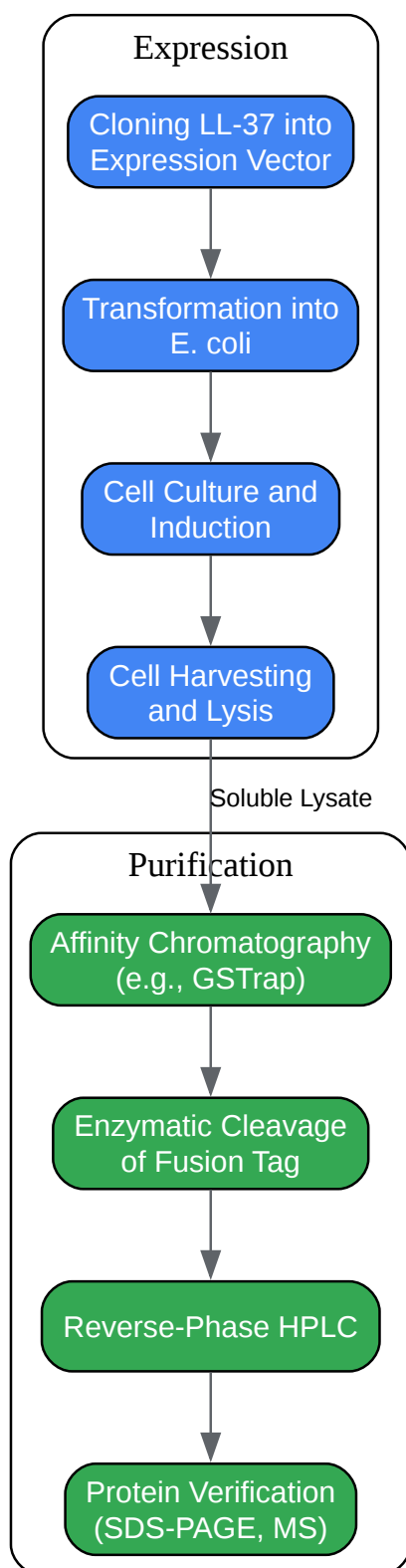
- Confirm the purity and identity of the final product using SDS-PAGE, Western blotting with an anti-LL-37 antibody, and mass spectrometry (e.g., MALDI-TOF).[1]

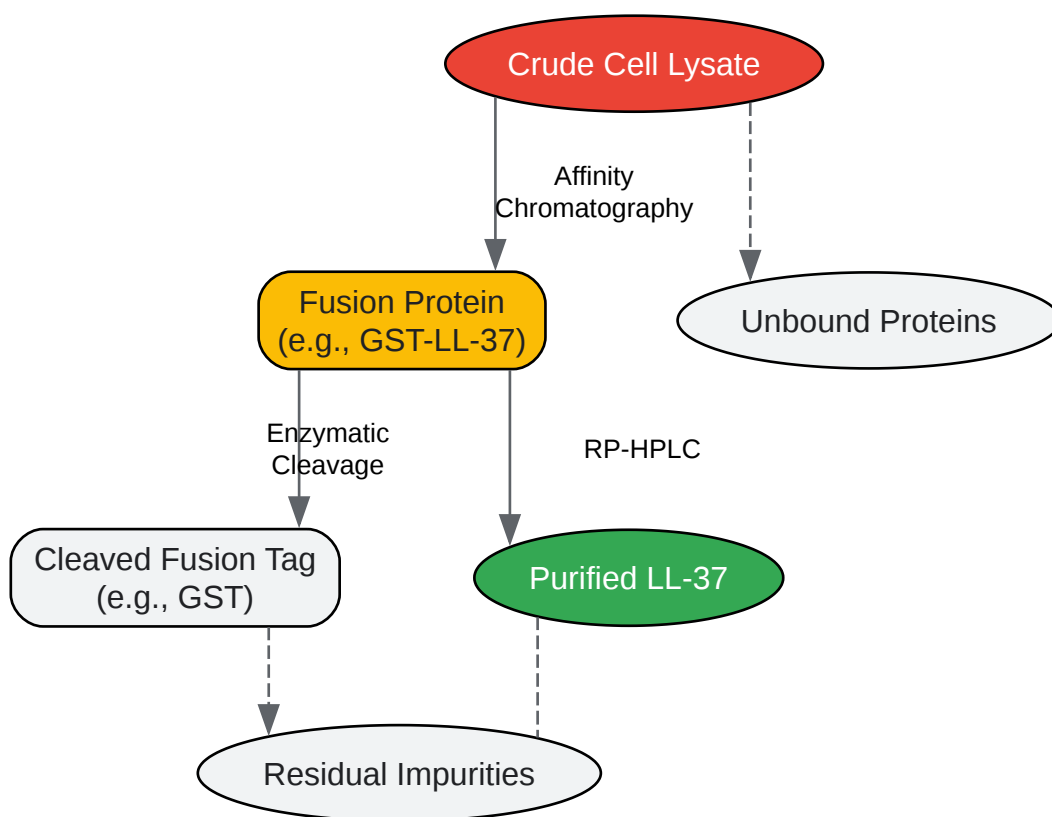
## Quantitative Data Summary

The following table summarizes quantitative data from various studies on recombinant LL-37 expression and purification.

Expression System	Fusion Tag	Purification Method(s)	Yield of Fusion Protein (mg/L)	Final Yield of LL-37 (mg/L)	Reference
E. coli BL21(DE3)	GST	Affinity Chromatography, RP-HPLC	8	0.3	<a href="#">[1]</a>
E. coli	Trx	Not specified	Up to 1000	40	<a href="#">[10]</a>
E. coli	Trx-SUMO	Not specified	Not specified	Not specified	<a href="#">[6]</a>
Pichia pastoris	6xHis	Ni-NTA Affinity Chromatography, RP-HPLC	Not specified	5	<a href="#">[8]</a>
E. coli	SmbP	Immobilized Metal Affinity Chromatography	3.6	Not specified (fusion protein activity tested)	<a href="#">[11]</a>
E. coli	GST	Affinity Chromatography	10	Not specified	<a href="#">[7]</a>

## Visualizations





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